![molecular formula C37H62O12 B13898236 4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- is a polyether antibiotic that belongs to the ionophore class. It is a derivative of monensin, which is naturally produced by the bacterium Streptomyces cinnamonensis. This compound is known for its ability to transport ions across lipid membranes, making it useful in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- typically involves multiple steps, starting from monensin. The key steps include:
Deethylation: Removal of the ethyl group from the 16th position.
Demethylation: Removal of the methyl group from the 3rd position.
Methylation: Addition of a methyl group at the 16th position.
Acylation: Addition of a propionyl group at the 3rd position.
Each of these steps requires specific reagents and conditions, such as strong acids or bases for deethylation and demethylation, and specific catalysts for methylation and acylation.
Industrial Production Methods
Industrial production of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- involves fermentation of Streptomyces cinnamonensis followed by chemical modification. The fermentation process is optimized to produce high yields of monensin, which is then subjected to the aforementioned synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ion transport mechanisms.
Biology: Investigated for its effects on cellular ion balance and membrane potential.
Medicine: Explored for its potential as an antimicrobial agent and its effects on cancer cells.
Industry: Utilized in animal feed to improve feed efficiency and control coccidiosis in poultry.
Mechanism of Action
The mechanism of action of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- involves its ability to transport ions across lipid membranes. It forms complexes with cations such as sodium and potassium, facilitating their movement across cell membranes. This disrupts the ion balance within cells, leading to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- is unique among ionophores due to its specific structural modifications. Similar compounds include:
Monensin: The parent compound with a similar ionophore activity.
Salinomycin: Another polyether antibiotic with similar ion transport properties.
Lasalocid: Known for its ability to transport divalent cations.
Compared to these compounds, Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- has unique structural features that may confer distinct biological activities and applications.
Properties
IUPAC Name |
4-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBNBTIDJSKEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866549 |
Source


|
| Record name | 4-(9-Hydroxy-2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3'-dimethyl[2,2'-bioxolan]-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-2-methyl-3-(propanoyloxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


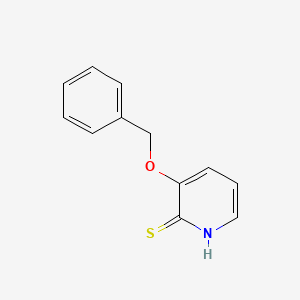
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
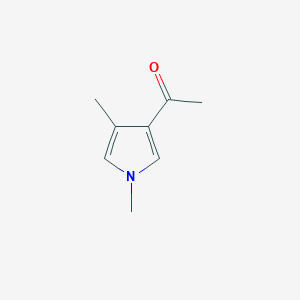
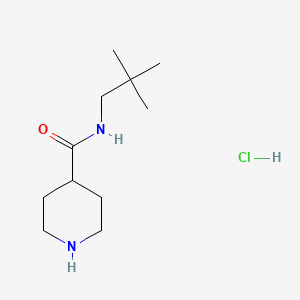
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)
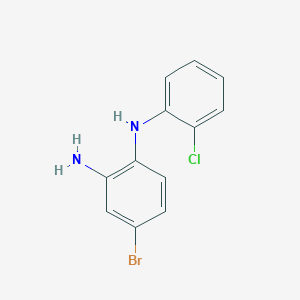
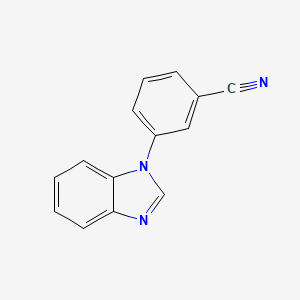
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
